(4S)-4-iodomethyl-azetidin-2-one
Description
Significance of Azetidin-2-one (B1220530) Scaffolds in Organic Synthesis
The azetidin-2-one ring is more than just a component of antibiotics; it is a versatile scaffold in organic synthesis. acs.org Its strained four-membered ring provides a unique platform for a variety of chemical transformations. nih.gov The reactivity of the β-lactam ring can be harnessed to create diverse molecular architectures.
The significance of the azetidin-2-one scaffold stems from several key aspects:
Foundation for Bioactive Molecules: Beyond traditional antibiotics, the azetidin-2-one nucleus is a core component in a wide array of biologically active compounds. These include cholesterol absorption inhibitors, anti-cancer agents, and enzyme inhibitors. nih.govnih.gov For instance, certain azetidin-2-one derivatives have shown potent antiproliferative activity against human breast cancer cell lines. nih.govnih.gov
Chiral Pool: Enantiomerically pure azetidin-2-ones are valuable chiral building blocks. The defined stereocenters on the ring can be used to control the stereochemistry of subsequent reactions, which is critical in the synthesis of pharmaceuticals where only one enantiomer may be active or safe.
Versatile Synthetic Intermediates: The β-lactam ring can be opened selectively to yield β-amino acids and their derivatives, which are important components of peptides and other biologically active molecules. The ring can also be functionalized at various positions to introduce molecular diversity. nih.govacs.org
Strategic Role of Halogenated Azetidin-2-ones as Synthetic Intermediates
The presence of a halogen, such as the iodine in (4S)-4-iodomethyl-azetidin-2-one, dramatically enhances the synthetic utility of the azetidin-2-one scaffold. Halogenated azetidin-2-ones are key intermediates because the halogen atom can serve as a leaving group in nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at that position.
The strategic importance of halogenated azetidin-2-ones is highlighted by their application in:
Nucleophilic Substitution Reactions: The iodomethyl group in this compound is particularly susceptible to nucleophilic attack. This allows for the straightforward introduction of various nucleophiles, such as azides, amines, thiols, and cyanides, to create a diverse library of C4-substituted azetidin-2-ones.
Cross-Coupling Reactions: The carbon-iodine bond can participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon bonds and constructing complex molecular frameworks.
Development of Novel Therapeutics: The ability to easily modify the C4 position of the azetidin-2-one ring is crucial for structure-activity relationship (SAR) studies in drug discovery. nih.govnih.gov By systematically varying the substituent at this position, medicinal chemists can fine-tune the biological activity and pharmacokinetic properties of a lead compound. For example, N-aryl 3-halogenated azetidin-2-ones have been investigated as inhibitors of β-lactamases. nih.govacs.org
The table below summarizes some potential synthetic transformations involving halogenated azetidin-2-ones:
| Reaction Type | Reagents | Resulting Functional Group |
| Nucleophilic Substitution | Azide (B81097) (e.g., NaN3) | Azidomethyl |
| Nucleophilic Substitution | Amine (e.g., R-NH2) | Aminomethyl |
| Nucleophilic Substitution | Thiol (e.g., R-SH) | Thiomethyl |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst | Alkyl/Aryl |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |
Structure
2D Structure
3D Structure
Properties
CAS No. |
72776-09-1 |
|---|---|
Molecular Formula |
C4H6INO |
Molecular Weight |
211.00 g/mol |
IUPAC Name |
(4S)-4-(iodomethyl)azetidin-2-one |
InChI |
InChI=1S/C4H6INO/c5-2-3-1-4(7)6-3/h3H,1-2H2,(H,6,7)/t3-/m0/s1 |
InChI Key |
QHSNSUAFJJIIQW-VKHMYHEASA-N |
Isomeric SMILES |
C1[C@H](NC1=O)CI |
Canonical SMILES |
C1C(NC1=O)CI |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4s 4 Iodomethyl Azetidin 2 One and Its Derivatives
Stereoselective Iodocyclization Strategies for Azetidinone Ring Formation
The formation of the azetidinone ring with precise stereochemical control is a critical aspect of synthesizing (4S)-4-iodomethyl-azetidin-2-one. Iodocyclization has emerged as a powerful tool in this regard.
Room Temperature Iodocyclization of Homoallylic Amines for Azetidine (B1206935) Synthesis
Iodine-mediated cyclization of homoallylic amines at room temperature presents a direct route to the azetidine core. This reaction proceeds through a 4-exo-trig cyclization pathway, yielding cis-2,4-disubstituted azetidines. nih.gov The relative stereochemistry of the resulting iodo-azetidines can be confirmed using NMR spectroscopy and X-ray crystallography. nih.gov This method offers a straightforward approach to the azetidine skeleton, which can be further functionalized.
Diastereoselective Control in Iodine-Mediated Cyclization Processes
Achieving a high level of diastereoselectivity is paramount in the synthesis of chiral molecules. In the context of iodine-mediated cyclization, the choice of substrates and reaction conditions plays a crucial role in directing the stereochemical outcome. The iodine-mediated cyclization of homoallyl amines has been shown to produce cis-2,4-azetidines with complete stereocontrol. nih.gov This diastereoselectivity is a key advantage, enabling the synthesis of stereochemically pure azetidine derivatives. Further manipulation of these iodo-azetidines, such as nucleophilic displacement of the iodine, allows for the introduction of various substituents while retaining the desired stereochemistry. nih.gov
Precursor-Based Synthesis of this compound
An alternative and widely employed strategy for the synthesis of this compound involves the transformation of pre-existing azetidinone rings bearing suitable leaving groups.
Transformations from Sulfonyloxymethyl Azetidinones (e.g., Tosyloxymethyl, Mesyloxymethyl)
A common and efficient method for introducing the iodomethyl group is through the nucleophilic substitution of a sulfonyloxy group. Starting from a (4S)-4-(sulfonyloxymethyl)azetidin-2-one, such as the tosyloxymethyl or mesyloxymethyl derivative, treatment with an iodide salt, typically sodium iodide in a polar aprotic solvent like acetone (B3395972) or DMF, affords the desired this compound. This reaction, often referred to as the Finkelstein reaction, is a reliable and high-yielding transformation.
Utilization of Chiral Precursors in Azetidinone Synthesis
The stereochemistry of the final product is often dictated by the chirality of the starting material. The synthesis of this compound frequently commences from readily available chiral precursors. A prominent example is the use of L-aspartic acid or its derivatives. The inherent chirality of the starting material is carried through the synthetic sequence, ensuring the formation of the desired (4S)-enantiomer of the final product. This approach, known as a chiron-based synthesis, is a cornerstone of asymmetric synthesis and is widely applied in the preparation of enantiomerically pure pharmaceuticals and their intermediates.
Metal-Catalyzed Cycloaddition Approaches for Azetidinone Core Construction
Metal-catalyzed reactions offer powerful and stereocontrolled methods for the synthesis of the azetidin-2-one (B1220530) ring. These approaches often provide access to complex molecular architectures under mild conditions.
One of the most notable metal-catalyzed methods for β-lactam synthesis is the Kinugasa reaction. organicreactions.orgyoutube.com This reaction typically involves the copper(I)-catalyzed [3+2] cycloaddition of a nitrone and a terminal alkyne to form an isoxazolidine, which then rearranges to the β-lactam. organicreactions.orgyoutube.com The process is known for its high stereoselectivity, generally yielding cis-substituted β-lactams. organicreactions.org The versatility of the Kinugasa reaction has been expanded to include intramolecular versions, which are effective for constructing bicyclic β-lactam systems. rsc.org
Recent advancements have focused on developing enantioselective variants of these metal-catalyzed cycloadditions. For instance, the use of chiral ligands in copper-catalyzed reactions has enabled the asymmetric synthesis of β-lactams. acs.org Furthermore, rhodium-catalyzed [2+2] cycloadditions of terminal alkynes and imines have emerged as an efficient route to β-lactams with high trans diastereoselectivity. organic-chemistry.org This method is proposed to proceed through a metalloketene intermediate rather than a free ketene (B1206846). organic-chemistry.org
The scope of metal-catalyzed cycloadditions extends to the use of various metal catalysts, including palladium, gold, and cobalt, each offering unique reactivity and selectivity profiles. acs.org For example, palladium-catalyzed carbonylation of diazo compounds can generate ketenes in situ, which then undergo [2+2] cycloaddition with imines to afford β-lactams in good yields. organic-chemistry.org
| Reaction | Catalyst | Key Features | Stereoselectivity |
| Kinugasa Reaction | Copper(I) | [3+2] cycloaddition of nitrones and terminal alkynes | Predominantly cis |
| Rhodium-Catalyzed Cycloaddition | Rhodium(I) | [2+2] cycloaddition of terminal alkynes and imines | High trans |
| Palladium-Catalyzed Carbonylation | Palladium | In situ ketene formation from diazo compounds | Dependent on substrates |
Classical Cyclization and Cycloaddition Reactions in Azetidinone Chemistry
Classical methods for the construction of the azetidin-2-one ring remain highly relevant and widely practiced in organic synthesis. These methods often involve the formation of one or two bonds of the β-lactam ring in a single step.
The Staudinger synthesis, discovered in 1907, is arguably the most general and widely used method for preparing β-lactams. mdpi.comwikipedia.org It involves the [2+2] cycloaddition of a ketene with an imine. mdpi.comwikipedia.orgorganic-chemistry.org The ketene can be generated in situ from an acyl chloride and a tertiary amine, or through other methods like the Wolff rearrangement. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the Staudinger reaction can be complex and is influenced by the nature of the substituents on both the ketene and the imine, as well as the reaction conditions. mdpi.comresearchgate.net Generally, the reaction proceeds through a zwitterionic intermediate, and the stereoselectivity is determined by the relative rates of ring closure versus isomerization of this intermediate. organic-chemistry.org
Intramolecular cyclization reactions are another classical approach to azetidinones. These reactions typically start with a γ-amino acid or a related derivative and involve the formation of the amide bond to close the four-membered ring. orgsyn.orgacs.org While effective, these methods can sometimes suffer from a lack of stereocontrol. acs.org
Other notable classical cycloaddition reactions include the use of isocyanates, which can react with alkenes in a formal [2+2] cycloaddition to yield β-lactams. nih.gov These classical methods, particularly the Staudinger synthesis, have been instrumental in the synthesis of a vast array of β-lactam-containing compounds, including many life-saving antibiotics. researchgate.netacs.org
| Reaction | Reactants | Key Features |
| Staudinger Synthesis | Ketene + Imine | [2+2] Cycloaddition, versatile for various substitutions |
| Intramolecular Cyclization | γ-Amino Acid Derivatives | Ring-closing amide bond formation |
| Isocyanate Cycloaddition | Isocyanate + Alkene | Formal [2+2] cycloaddition |
Stereochemical Control and Asymmetric Synthesis of 4s 4 Iodomethyl Azetidin 2 One
Strategies for Enantioselective Azetidinone Formation
The creation of the chiral center at the C4 position with the desired (S) configuration is the first critical step. Two main strategies are employed for the enantioselective formation of the azetidinone ring: the use of chiral catalysts and the chiral pool approach.
The Staudinger cycloaddition, the reaction of a ketene (B1206846) with an imine, is one of the most powerful and versatile methods for constructing the β-lactam ring. organic-chemistry.org To induce enantioselectivity, a chiral catalyst can be employed. Chiral N-heterocyclic carbenes (NHCs) and planar-chiral nucleophiles have been successfully used to catalyze the Staudinger reaction, yielding β-lactams with high enantiomeric excess. organic-chemistry.org In the context of synthesizing (4S)-4-iodomethyl-azetidin-2-one, a hypothetical enantioselective Staudinger reaction could involve the reaction of an appropriate imine with a ketene in the presence of a chiral catalyst that favors the formation of the (S)-enantiomer.
A more direct and often more reliable method for obtaining enantiomerically pure compounds is the chiral pool approach. This strategy utilizes readily available and inexpensive chiral molecules from nature as starting materials. For the synthesis of this compound, a suitable chiral precursor is (S)-4-(hydroxymethyl)azetidin-2-one. researchgate.net This intermediate can be synthesized via intramolecular N-C2 cyclization of a chiral substrate derived from a natural amino acid. researchgate.net The synthesis of (S)-4-(hydroxymethyl)azetidin-2-one from a chiral starting material ensures that the stereocenter at C4 is set from the beginning with the correct absolute configuration.
| Strategy | Description | Key Features |
| Chiral Catalysis | Use of a chiral catalyst (e.g., N-heterocyclic carbene) in a Staudinger reaction to favor the formation of one enantiomer over the other. | In-situ creation of chirality; catalyst can be used in substoichiometric amounts. |
| Chiral Pool Synthesis | Utilization of a readily available, enantiomerically pure natural product (e.g., an amino acid) as the starting material. | The desired stereochemistry is inherent in the starting material, often leading to high enantiopurity in the final product. |
Diastereoselective Syntheses Emphasizing the (4S)-Configuration
When the azetidinone ring is formed in a molecule that already contains a chiral center, the diastereoselectivity of the ring-forming reaction becomes critical. The Staudinger reaction is known to be influenced by the stereochemistry of the reactants, leading to the preferential formation of one diastereomer. The stereochemical outcome of the Staudinger reaction is a result of the competition between the direct ring closure of the zwitterionic intermediate and its isomerization. organic-chemistry.org
In a diastereoselective approach to this compound, a chiral auxiliary can be incorporated into either the imine or the ketene precursor. For instance, an imine derived from a chiral amine can direct the stereochemical course of the cycloaddition, leading to the formation of a β-lactam with a specific configuration at the newly formed stereocenters. Subsequent removal of the chiral auxiliary would then yield the enantiomerically enriched product.
The synthesis of substituted azetidines has been achieved with high diastereoselectivity through methods such as the iodine-mediated cyclization of homoallylic amines, which proceeds via a 4-exo trig cyclization to give cis-2,4-disubstituted azetidines. While this specific reaction leads to azetidines and not azetidinones, the principles of stereocontrol through reagent- or substrate-controlled cyclizations are broadly applicable in the synthesis of four-membered rings.
Retention of Stereochemical Integrity During Azetidinone Transformations
Once the chiral center at C4 is established, it is paramount to maintain its stereochemical integrity throughout any subsequent chemical transformations. The conversion of a precursor like (4S)-4-(hydroxymethyl)azetidin-2-one to the final this compound is a key transformation where the stereochemistry at C4 must be preserved.
The hydroxyl group of (4S)-4-(hydroxymethyl)azetidin-2-one can be converted to an iodide through a variety of methods. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (B44618) and iodine. This reaction is known to proceed with inversion of configuration at the carbon bearing the hydroxyl group. However, in the case of (4S)-4-(hydroxymethyl)azetidin-2-one, the stereocenter is at C4 of the azetidinone ring, and the reaction occurs at the exocyclic methylene (B1212753) group. Therefore, the Appel reaction would convert the hydroxymethyl group to an iodomethyl group without affecting the stereochemistry at C4.
Alternatively, the hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate. Subsequent nucleophilic substitution with an iodide salt, such as sodium iodide, would then yield the desired product. This SN2 reaction would also occur at the exocyclic carbon, leaving the stereocenter at C4 untouched. It is well-established that the stereochemistry of substituents on the azetidinone ring is generally retained during such functional group interconversions, as well as in other reactions like the reduction of the lactam carbonyl. acs.org
| Transformation | Reagents | Stereochemical Outcome at C4 |
| Appel Reaction | I2, PPh3, Imidazole | Retention of (S)-configuration |
| Tosylation/Mesylation and Iodide Substitution | 1. TsCl or MsCl, base2. NaI | Retention of (S)-configuration |
The robust nature of the C4 stereocenter under these reaction conditions ensures that the desired this compound can be synthesized from its chiral precursor with high stereochemical fidelity.
Reactivity and Transformational Chemistry of the Iodomethyl Moiety in 4s Azetidin 2 Ones
Nucleophilic Displacement Reactions of the Iodomethyl Group
The primary carbon of the iodomethyl group in (4S)-4-iodomethyl-azetidin-2-one is highly susceptible to nucleophilic attack, proceeding readily through an SN2 mechanism. The iodide ion is an excellent leaving group, allowing for the introduction of a wide variety of functional groups at this position under relatively mild conditions. This transformation is fundamental to the utility of the compound as a synthetic intermediate, enabling the construction of more complex side chains while preserving the chiral integrity of the β-lactam core.
Common nucleophiles used in these displacement reactions include azides, cyanides, thiols, and carboxylates. For instance, the reaction with sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) efficiently yields (4S)-4-(azidomethyl)azetidin-2-one. This azide derivative is a valuable intermediate, as the azido (B1232118) group can be subsequently reduced to a primary amine or participate in cycloaddition reactions. Similarly, sulfur nucleophiles, such as thiols or thiophenols, can be employed to introduce thioether linkages, which are prevalent in various biologically active molecules. The choice of a "soft" nucleophile and non-acidic conditions is crucial to ensure that the reaction proceeds selectively at the side chain without inducing the premature opening of the strained lactam ring.
Table 1: Examples of Nucleophilic Displacement at the Iodomethyl Position
| Nucleophile | Reagent | Solvent | Product |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | DMF | (4S)-4-(Azidomethyl)azetidin-2-one |
| Thiophenoxide | Sodium Thiophenoxide | Ethanol | (4S)-4-(Phenylthiomethyl)azetidin-2-one |
Ring-Opening Reactions of the Strained Azetidin-2-one (B1220530) Core
The significant ring strain of the azetidin-2-one (β-lactam) system, approximately 13.5 kcal/mol, makes it a latent electrophile. Under specific conditions, the ring can undergo nucleophilic cleavage, providing access to stereodefined γ-amino acid derivatives. For an N-unsubstituted β-lactam like this compound, these reactions often require activation. magtech.com.cn This can be achieved through the use of Lewis acids, which coordinate to the carbonyl oxygen, enhancing the electrophilicity of the C-2 carbonyl carbon. magtech.com.cn
Nucleophilic attack can occur at two distinct positions:
Attack at C-2 (Carbonyl Carbon): This is the more common pathway, leading to the cleavage of the C2-N bond. This reaction effectively hydrolyzes or aminolyzes the amide bond, resulting in a γ-amino acid ester or amide, respectively.
Attack at C-4: Cleavage of the C4-N bond is also possible, particularly if the nitrogen atom is activated, for example, by protonation or conversion into a quaternary azetidinium salt. organic-chemistry.orgnih.gov This pathway leads to a different regioisomer of the resulting amino acid derivative.
The regioselectivity of the ring-opening is highly dependent on the nature of the nucleophile, the substituents on the ring, and the reaction conditions. magtech.com.cnorganic-chemistry.org Strong, hard nucleophiles tend to attack the carbonyl carbon, while reactions designed to proceed via an azetidinium intermediate can direct the nucleophile to the C-4 position. organic-chemistry.org
Table 2: Conceptual Pathways for Ring-Opening Reactions
| Reagent/Condition | Site of Attack | Bond Cleaved | Product Type |
|---|---|---|---|
| Methanol, Lewis Acid (e.g., ZnCl₂) | C-2 (Carbonyl) | C2-N | Methyl 4-amino-5-iodopentanoate |
| Strong Nucleophile (e.g., LiAlH₄) | C-2 (Carbonyl) | C2-N | (4S)-4-(Iodomethyl)azetidine (via reduction) |
Functional Group Interconversions and Derivatization at the Iodomethyl Position
Beyond direct nucleophilic substitution, the iodomethyl group can undergo various other transformations, significantly broadening the synthetic utility of the parent molecule. These functional group interconversions allow for the introduction of functionalities that are not accessible through simple displacement reactions.
One important transformation is the reduction of the carbon-iodine bond. This can be achieved using various reducing agents, such as zinc dust in acetic acid or catalytic hydrogenation, to replace the iodine atom with hydrogen, yielding (4S)-4-methyl-azetidin-2-one. This conversion is useful when the iodomethyl group is used as a temporary handle to control stereochemistry before being removed.
Another key transformation involves the azetidin-2-one core itself. The lactam carbonyl can be reduced to a methylene (B1212753) group using potent reducing agents like diborane (B8814927) or alanes, converting the this compound into the corresponding (4S)-4-(iodomethyl)azetidine. acs.org This changes the chemical nature of the heterocyclic core from a lactam to a cyclic amine, opening up new avenues for derivatization at the nitrogen atom and altering the course of subsequent ring-opening reactions. nih.gov
Regioselective Transformations of this compound Derivatives
Controlling the regioselectivity of reactions involving this compound is paramount for its effective use in multi-step synthesis. The key challenge and opportunity lie in selectively targeting either the iodomethyl side chain or the β-lactam ring.
Selective Side-Chain Substitution: To favor nucleophilic displacement at the iodomethyl group while preserving the β-lactam ring, reactions are typically performed under neutral or mildly basic conditions with "soft" nucleophiles. The absence of strong acids or Lewis acids prevents the activation and subsequent cleavage of the lactam ring. The SN2 reaction at the primary iodide is kinetically fast and generally proceeds at lower temperatures than those required for ring-opening, further aiding selectivity.
Selective Ring-Opening: Conversely, to achieve regioselective ring-opening, the reactivity of the side chain must be temporarily masked or the conditions must strongly favor ring cleavage. If a nucleophile is intended to open the ring, it is often done after the iodomethyl group has already been transformed, or by using conditions that promote ring activation. For example, forming an azetidinium salt by N-alkylation makes the ring highly susceptible to nucleophilic attack, often with high regioselectivity at the C-4 position. organic-chemistry.orgnih.gov The choice of nucleophile is also critical; for instance, a bulky or strong nucleophile may preferentially attack the less sterically hindered position on the activated ring. magtech.com.cn This controlled cleavage is a powerful strategy for synthesizing complex, highly functionalized, and stereodefined linear amines from a cyclic precursor. nih.gov
Mechanistic Insights into Reactions Involving 4s 4 Iodomethyl Azetidin 2 One
Proposed Mechanisms for Iodocyclization Pathways
The formation of the azetidine (B1206935) ring through iodocyclization is a key synthetic strategy. Research into the iodine-mediated cyclization of homoallyl amines provides significant insight into this process. The reaction stereoselectively yields functionalized 2-(iodomethyl)azetidine derivatives in high yields. researchgate.netresearchgate.net
A proposed mechanism for this transformation involves the electrophilic attack of iodine on the double bond of the homoallylamine. This initial step forms a cyclic iodonium (B1229267) ion intermediate. The intramolecular nucleophilic attack by the nitrogen atom then opens this intermediate, leading to the formation of the four-membered azetidine ring. The stereoselectivity of this reaction is a critical aspect, with specific outcomes often dictated by the reaction conditions.
Interestingly, the reaction temperature can alter the final product. While room temperature conditions favor the formation of 2-(iodomethyl)azetidine derivatives, increasing the temperature to 50°C can lead to the formation of 3-iodopyrrolidine (B174656) derivatives. researchgate.netresearchgate.net It has been demonstrated that these five-membered pyrrolidine (B122466) rings are formed through the thermal isomerization of the initially formed azetidines, suggesting a competing or subsequent reaction pathway influenced by thermodynamics. researchgate.netresearchgate.net
Table 1: Influence of Temperature on Iodocyclization of Homoallyl Amines
| Reaction Temperature | Predominant Product | Reference |
|---|---|---|
| Room Temperature (20°C) | 2-(Iodomethyl)azetidine derivatives | researchgate.netresearchgate.net |
| 50°C | 3-Iodopyrrolidine derivatives (via isomerization) | researchgate.netresearchgate.net |
Investigation of Stereochemical Control Mechanisms in Azetidinone Synthesis
The stereochemistry of the azetidinone ring is paramount for its function and further synthetic utility. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a cornerstone of β-lactam synthesis, and the control of its stereochemical outcome is a subject of intensive investigation. nih.govmdpi.com The reaction can lead to both cis and trans isomers, and the ratio is highly dependent on the reactants, reagents, and reaction conditions. mdpi.com
For instance, the reaction of an imine with phenoxyacetyl chloride can yield cis-4-(oxiran-2-yl)-β-lactams with complete cis-selectivity. mdpi.com In other cases, mixtures of diastereomers are obtained, such as the reaction of a hydrazone with in-situ-generated phenoxyketene, which resulted in a 58:42 diastereomeric ratio. mdpi.com The use of specific bases, like N-methylmorpholine (NMM), and energy sources, such as microwave irradiation, has been explored to influence these ratios. mdpi.com
Another approach involves the stereospecific electroreductive cyclization of chiral aromatic alpha-imino esters, which can afford cis-2,4-disubstituted azetidine-3-ones with high diastereomeric excess (>99% de). researchgate.net Similarly, high stereoselectivity leading exclusively to cis-2,4-disubstituted azetidine-3-ones is observed in reactions where the transition state favors an anti relationship between bulky substituents. acs.org The stereochemistry of existing substituents on the ring is generally retained during subsequent reduction reactions of the azetidin-2-one (B1220530) carbonyl group. acs.org
Table 2: Examples of Stereochemical Outcomes in Azetidinone Synthesis
| Reaction Type | Reactants | Conditions/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|---|
| Staudinger Cycloaddition | Imine + Phenoxyacetyl chloride | Room Temperature | Complete cis-selectivity | mdpi.com |
| Staudinger Cycloaddition | Hydrazone + Phenoxyketene | - | Mixture of diastereomers (58:42) | mdpi.com |
| Electroreductive Cyclization | Chiral aromatic α-imino esters | Pt cathode, Bu₄NClO₄ | cis-2,4-disubstituted azetidine-3-ones (>99% de) | researchgate.net |
Role of Transient Intermediates in Azetidinone Chemistry
The reactions of azetidinone derivatives often proceed through short-lived, high-energy transient intermediates that dictate the final product structure. The rearrangement of 4-(1-haloalkyl)- and 4-(2-haloalkyl)-2-azetidinones, for example, has been proven to proceed via intermediate aziridines or azetidines. nih.gov These intermediates are formed through intramolecular nucleophilic substitution, where the nitrogen atom of the β-lactam attacks the carbon bearing the halogen, leading to a strained, fused ring system which then undergoes ring-opening to yield rearranged products like methyl 5-(alkylamino)pentenoate. nih.gov
In the context of the thermal isomerization of 2-(iodomethyl)azetidines to 3-iodopyrrolidines, a transient aziridinium (B1262131) ion has been proposed as the key intermediate. researchgate.netresearchgate.net This three-membered ring cation is formed by the intramolecular displacement of the iodide by the azetidine nitrogen. Subsequent reopening of the aziridinium ion by the iodide ion at the less hindered carbon results in the thermodynamically more stable five-membered pyrrolidine ring. researchgate.netresearchgate.net The stereochemically divergent synthesis of cis and trans substituted pyrrolidines from the same homoallylamine starting materials further supports the involvement of an aziridinium ion-pair isomerization pathway. researchgate.net
Table 3: Key Transient Intermediates in Azetidinone Reactions
| Starting Compound Class | Proposed Transient Intermediate | Final Product Class | Reference |
|---|---|---|---|
| 4-(2-Haloalkyl)-2-azetidinones | Azetidines/Aziridines | Methyl 5-(alkylamino)pentenoates | nih.gov |
| 2-(Iodomethyl)azetidines | Aziridinium ion | 3-Iodopyrrolidines | researchgate.netresearchgate.net |
Application of Advanced Techniques for Mechanistic Elucidation
A variety of advanced analytical and synthetic techniques are indispensable for elucidating the complex mechanisms of azetidinone reactions. Single-crystal X-ray crystallography is a powerful tool for the unambiguous determination of the absolute stereochemistry of reaction products. researchgate.netacs.org This technique has been crucial in confirming the cis stereochemistry of 2,4-disubstituted azetidin-3-ols and the 2R,3R,4S absolute configuration of azetidine-3-one derivatives, providing definitive proof for proposed stereochemical control mechanisms. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is also vital, particularly for demonstrating the cis stereochemistry of 2,4-dialkylated isomers based on spectral data, especially when crystalline material for X-ray analysis cannot be obtained. researchgate.net
In addition to analytical methods, advanced synthetic techniques are employed to drive reactions and improve outcomes. Microwave (mw) irradiation has been shown to be a superior heating method compared to conventional heating for the synthesis of certain azetidinones, affording products in higher yield and purity and in shorter reaction times. mdpi.com Ultrasonication is another non-conventional energy source that has been successfully applied to the synthesis of 3-chloro-N-heteroarylamino-2-azetidinones. mdpi.com These techniques allow for rapid and efficient exploration of reaction conditions, which is essential for mechanistic studies.
Advanced Spectroscopic and Structural Characterization of 4s 4 Iodomethyl Azetidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of organic molecules, including the stereochemistry and conformational preferences of the azetidinone ring in (4S)-4-iodomethyl-azetidin-2-one.
Analysis of Coupling Constants for Azetidinone Ring Conformation
The conformation of the four-membered azetidinone ring can be investigated by analyzing the coupling constants (J-values) between vicinal protons. libretexts.org The magnitude of the three-bond coupling constant (³J) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. libretexts.org In cyclic systems, this relationship provides valuable insights into the ring's puckering and the relative orientation of substituents. For azetidinone derivatives, the coupling constants between the protons on C3 and C4 are particularly informative. globalresearchonline.net Typical vicinal proton-proton coupling constants on sp³-hybridized carbons are in the range of 6-8 Hz. libretexts.org However, in strained ring systems, these values can deviate, providing clues about the ring's geometry.
Application of Nuclear Overhauser Effect (NOE) and NOESY Experiments for Relative Configuration
The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space interaction between nuclei. In NOE and 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, the observation of a cross-peak between two protons indicates their spatial proximity, typically within 5 Å. This technique is crucial for determining the relative configuration of stereocenters. For this compound, NOE experiments can establish the relative orientation of the iodomethyl group at C4 with respect to the protons on the azetidinone ring. By observing which protons show an NOE enhancement when another is irradiated, a map of through-space proximities can be constructed, leading to an unambiguous assignment of the relative stereochemistry.
Mass Spectrometry for Elucidating Reaction Products and Impurities
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, and to deduce its structure by analyzing its fragmentation patterns. nih.govnih.gov In the context of this compound, mass spectrometry is vital for identifying the products of its reactions and for detecting any impurities. nih.gov
A common fragmentation pathway for β-lactam antibiotics involves the cleavage of the β-lactam ring. nih.govresearchgate.net This can lead to characteristic fragment ions that help to identify the core azetidinone structure. The specific fragmentation pattern of this compound would be influenced by the iodomethyl substituent. The presence of iodine, with its characteristic isotopic pattern, would also be readily identifiable in the mass spectrum. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a particularly effective method for separating and identifying β-lactams and their impurities in complex mixtures. nih.govacs.org
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. oup.comprinceton.edumasterorganicchemistry.com
For this compound, the most characteristic feature in its IR spectrum is the strong absorption band of the β-lactam carbonyl group (C=O). globalresearchonline.net Due to the ring strain in the four-membered ring, this band appears at a higher frequency (typically 1730-1760 cm⁻¹) compared to the carbonyl absorption of a linear amide (around 1650 cm⁻¹). globalresearchonline.net Other expected absorptions would include C-H stretching and bending vibrations, and the C-I stretching vibration at lower frequencies.
Raman spectroscopy provides complementary information to IR spectroscopy. oup.commdpi.com While the carbonyl stretch is also observable in the Raman spectrum, other vibrations, such as those of the carbon skeleton, may be more intense. The combination of both IR and Raman data allows for a more complete vibrational assignment. oup.comlehigh.edu
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3400 | Medium |
| C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (β-lactam) | 1730-1760 | Strong |
| N-H Bend | ~1380 | Medium |
| C-N Stretch | Coupled with N-H bend | Variable |
| C-I Stretch | 500-600 | Medium |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. ysu.amed.ac.uknih.gov To determine the absolute configuration of a chiral molecule like this compound, the crystal must be non-centrosymmetric and often requires the presence of a heavy atom to enhance anomalous scattering effects. ysu.amed.ac.uk The iodine atom in this compound serves this purpose well.
The Flack parameter is a key value derived from the crystallographic data that indicates the absolute structure of the crystal. nih.gov A value close to zero confirms the correct assignment of the absolute configuration, while a value near one indicates that the inverted structure is the correct one. nih.gov X-ray crystallographic analysis of this compound would provide the exact bond distances and angles of the azetidinone ring and the iodomethyl substituent, confirming the (S) configuration at the C4 stereocenter and revealing details about intermolecular interactions in the solid state. ysu.am
Real-Time In Situ Spectroscopic Monitoring of this compound Reactions
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. irb.hrnih.govmdpi.com In situ spectroscopic techniques are particularly well-suited for this purpose.
For reactions involving this compound, in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to follow the disappearance of the reactant's characteristic β-lactam carbonyl peak and the appearance of new vibrational bands corresponding to the product. mdpi.comnih.gov This allows for the determination of reaction rates and can help to optimize reaction conditions. mdpi.com
Theoretical and Computational Chemistry Studies on 4s 4 Iodomethyl Azetidin 2 One
Electronic Structure Calculations (e.g., Density Functional Theory)
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For azetidin-2-one (B1220530) derivatives, DFT calculations are instrumental in understanding the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.
In studies of related β-lactam systems, DFT has been employed to analyze the effects of various substituents on the electronic properties of the azetidin-2-one ring. For instance, computational analyses of the Staudinger cycloaddition, a key reaction for synthesizing β-lactams, have shown that the electronic nature of substituents significantly influences the reaction's feasibility and outcome. mdpi.com The performance of this reaction is primarily governed by the electrocyclic step, which is the rate-determining step, rather than the initial nucleophilic attack. mdpi.com
The electronic structure of the azetidin-2-one ring is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts a degree of planar character to the amide bond. The strain inherent in the four-membered ring also significantly influences its electronic properties and reactivity. For (4S)-4-iodomethyl-azetidin-2-one, the electron-withdrawing nature of the iodine atom would be expected to influence the electron density distribution around the C4 position and potentially affect the reactivity of the entire ring system.
Table 1: Representative Theoretical Data for Substituted Azetidin-2-ones from Computational Studies
| Property | Method | Compound Type | Finding |
| Reaction Energetics | DFT | Ketene-Imine Cycloaddition | The electrocyclic ring-closing step is the rate-determining step in the Staudinger synthesis of β-lactams. mdpi.com |
| Stereoselectivity | DFT | Staudinger Reaction | Theoretical models can explain the observed cis/trans stereoselectivity, superseding earlier qualitative models. mdpi.com |
| Molecular Orbitals | DFT | General Azetidin-2-ones | The HOMO-LUMO gap is a key predictor of reactivity, with smaller gaps indicating higher reactivity. |
Reaction Pathway Modeling and Transition State Analysis
Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. For reactions involving azetidin-2-ones, this approach can provide detailed insights into the stereochemical outcomes and the factors that control reaction rates.
A prime example is the Staudinger ketene-imine cycloaddition, where computational studies have been crucial in understanding the preference for cis or trans products depending on the reactants and reaction conditions. mdpi.com By calculating the energies of the various possible transition states, researchers can predict which reaction pathway is more favorable. For instance, in the synthesis of cis-2,4-disubstituted azetidine-3-ones, a transition state where bulky groups adopt an anti relationship is favored, leading to high stereoselectivity. acs.org
In the context of this compound, reaction pathway modeling could be used to predict the outcomes of nucleophilic substitution reactions at the iodomethyl group or reactions involving the β-lactam ring itself. The analysis of transition states would reveal the steric and electronic factors that govern the approach of reagents and the subsequent bond-forming or bond-breaking processes.
Conformational Analysis and Stability Studies of the Azetidinone Ring System
The four-membered azetidin-2-one ring is not perfectly planar and can adopt a puckered conformation. The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring. Conformational analysis, often performed using computational methods, is essential for understanding the three-dimensional structure of these molecules and how it relates to their biological activity and chemical reactivity.
Studies on substituted azetidin-2-ones have revealed the subtle interplay of steric and electronic effects in determining the ring's conformation. For example, in a series of 1-(3,4,5-trimethoxyphenyl)azetidin-2-ones, the orientation of the substituent rings relative to the lactam ring was found to be a key structural feature. iucr.org The lactam ring and the 3,4,5-trimethoxyphenyl ring were observed to be approximately co-planar, while the orientation with the 4-methoxyphenyl (B3050149) substituent was nearly orthogonal. iucr.org
For this compound, the bulky iodomethyl group at the C4 position would be a major determinant of the ring's conformation. Computational studies could predict the most stable puckered conformation and the rotational barrier of the C4-CH2I bond. This information is vital as the spatial arrangement of the iodomethyl group will influence its accessibility for chemical reactions. The strained nature of the four-membered ring is a key aspect of its chemistry, contributing to its reactivity. acs.org
Prediction of Reactivity and Selectivity in Chemical Transformations
Computational chemistry offers predictive power in assessing the reactivity of different sites within a molecule and the selectivity of chemical transformations. By analyzing the electronic structure and steric factors, it is possible to forecast how a molecule like this compound will behave in various chemical environments.
The reactivity of the β-lactam ring in azetidin-2-ones is a subject of great interest, particularly in the context of their antibiotic activity, which stems from the acylation of bacterial enzymes. nih.govaip.org While the four-membered ring is strained, it is not inherently more reactive than its acyclic amide counterparts without enzymatic catalysis. nih.gov Computational models can help to understand the factors that lead to the selective cleavage of the β-lactam bond.
In this compound, there are two primary sites for reaction: the electrophilic carbonyl carbon of the β-lactam and the carbon atom of the iodomethyl group, which is susceptible to nucleophilic substitution. Computational methods can be used to calculate properties such as atomic charges, electrostatic potentials, and frontier molecular orbital (FMO) coefficients to predict the preferred site of attack for different types of reagents. For example, a hard nucleophile might be predicted to attack the carbonyl carbon, while a soft nucleophile might favor substitution at the iodomethyl group. Such predictions are invaluable for designing synthetic routes and understanding the chemical biology of this compound.
4s 4 Iodomethyl Azetidin 2 One As a Versatile Synthetic Intermediate
Precursor for Substituted Azetidine (B1206935) Derivatives (e.g., Aminomethyl Azetidines)
The iodomethyl group of (4S)-4-iodomethyl-azetidin-2-one serves as an excellent electrophilic site for nucleophilic substitution reactions, providing a straightforward route to a diverse range of 4-substituted azetidin-2-ones. A prominent application of this reactivity is in the synthesis of aminomethyl azetidines. The reaction with primary and secondary amines proceeds via a standard SN2 mechanism, leading to the displacement of the iodide and the formation of a new carbon-nitrogen bond. This method allows for the introduction of a wide variety of amine functionalities, including aliphatic, aromatic, and heterocyclic amines, onto the azetidin-2-one (B1220530) scaffold.
The stereochemistry at the C4 position is typically retained during the substitution reaction, making this a reliable method for the synthesis of enantiomerically pure 4-(aminomethyl)-azetidin-2-one derivatives. These products are valuable intermediates in their own right, serving as building blocks for more complex molecules with potential applications in medicinal chemistry.
Table 1: Synthesis of N-Substituted Aminomethyl Azetidines from this compound
| Entry | Amine Nucleophile | Product | Reaction Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | Benzylamine | (4S)-4-(Benzylaminomethyl)azetidin-2-one | K₂CO₃, CH₃CN, rt, 12h | 85 |
| 2 | Morpholine | (4S)-4-(Morpholinomethyl)azetidin-2-one | Et₃N, THF, 50°C, 8h | 92 |
| 3 | Aniline | (4S)-4-(Phenylaminomethyl)azetidin-2-one | NaH, DMF, 0°C to rt, 6h | 78 |
| 4 | Piperidine | (4S)-4-(Piperidinomethyl)azetidin-2-one | K₂CO₃, Acetone (B3395972), reflux, 10h | 88 |
Note: The data in this table is illustrative and based on typical reaction outcomes for similar nucleophilic substitutions on haloalkyl azetidinones.
Building Block for the Construction of Complex Heterocyclic Scaffolds
The strained four-membered ring and the reactive iodomethyl group of this compound make it an ideal starting material for the construction of more complex heterocyclic systems. The inherent functionality allows for a variety of synthetic transformations, including intramolecular cyclizations and ring-expansion reactions.
For instance, the iodomethyl group can be further functionalized to introduce a nucleophilic center, which can then attack the carbonyl group of the β-lactam, leading to the formation of bicyclic systems. Alternatively, treatment with appropriate reagents can induce a ring expansion, providing access to larger nitrogen-containing heterocycles such as pyrrolidines and piperidines. These transformations often proceed with a high degree of stereocontrol, dictated by the stereochemistry of the starting azetidin-2-one.
Table 2: Examples of Complex Heterocyclic Scaffolds Derived from 4-Halomethyl-azetidin-2-ones
| Starting Material | Reagents | Product | Reaction Type |
|---|---|---|---|
| 4-(2-Bromoethoxy)azetidin-2-one | Base | 4-Oxa-1-azabicyclo[3.2.0]heptan-7-one | Intramolecular Cyclization |
| 4-(1,3-Dibromoisopropoxy)azetidin-2-one | Base | 3-(Bromomethyl)-4-oxa-1-azabicyclo[3.2.0]heptan-7-one | Intramolecular Cyclization |
| 2-(Haloalkyl)azetidines | AlH₂Cl | 3,4-cis-Disubstituted Pyrrolidines | Ring Expansion |
Note: This table provides examples of reactions with analogous 4-halomethyl-azetidin-2-ones to illustrate the potential synthetic pathways for this compound.
Role as a Chiral Auxiliary or Chiral Building Block in Enantioselective Synthesis
The (4S) configuration of this compound makes it a valuable chiral building block for the synthesis of enantiomerically pure compounds. The stereocenter at the C4 position can be used to control the stereochemical outcome of subsequent reactions, either by serving as a chiral auxiliary that is later removed or by being incorporated into the final target molecule.
In its role as a chiral auxiliary, the azetidin-2-one moiety can direct the stereoselective addition of nucleophiles or electrophiles to other parts of the molecule. The rigid four-membered ring structure provides a well-defined steric environment that can effectively bias the approach of reagents from one face of the molecule over the other.
As a chiral building block, the entire this compound unit, or a derivative thereof, is incorporated into the final product. This approach is particularly useful in the synthesis of natural products and pharmaceuticals where the specific stereochemistry of the azetidine ring is a key structural feature.
Table 3: Enantioselective Transformations Utilizing Chiral Azetidin-2-one Scaffolds
| Chiral Azetidin-2-one Derivative | Reaction | Product Stereochemistry | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) |
|---|---|---|---|
| N-propargyl-azetidin-3-one | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-one | >98% e.e. |
| Donor-acceptor azetines | Asymmetric copper(I)-catalyzed cycloaddition | Chiral tetrasubstituted azetidines | High e.e. |
| Chiral N-propargylsulfonamides | Gold-catalyzed oxidative cyclization | Chiral azetidin-3-ones | >98% e.e. |
Note: This table showcases examples of enantioselective syntheses involving chiral azetidine derivatives, highlighting the potential for high stereocontrol when using chiral building blocks like this compound.
Integration into β-Lactam Synthon Methodologies
The "β-lactam synthon method" refers to the use of the azetidin-2-one ring as a versatile intermediate for the synthesis of a wide range of organic compounds, particularly amino acids, peptides, and other nitrogen-containing molecules. nih.gov The strained four-membered ring of the β-lactam can be selectively cleaved at different positions to reveal various functional groups.
This compound is well-suited for integration into these methodologies. The iodomethyl group can be transformed into a variety of other functionalities prior to or after the cleavage of the β-lactam ring. For example, nucleophilic cleavage of the N1-C2 bond typically yields a β-amino acid derivative. The nature of the substituent at the C4 position, derived from the initial iodomethyl group, will determine the final structure of the resulting amino acid. This approach allows for the synthesis of a wide array of non-proteinogenic β-amino acids with defined stereochemistry.
Table 4: Representative Transformations in β-Lactam Synthon Methodologies
| β-Lactam Substrate | Cleavage Reaction | Product Type |
|---|---|---|
| 4-Substituted azetidin-2-one | Hydrolysis (N1-C2 cleavage) | β-Amino acid |
| 3-Amino-azetidin-2-one | Reductive cleavage (N1-C4 cleavage) | 1,3-Diamino alcohol |
| 4-Alkoxycarbonyl-azetidin-2-one | Aminolysis (C2-C3 cleavage) | Dipeptide derivative |
Note: This table illustrates the types of products that can be obtained through the cleavage of the β-lactam ring, a central concept in the β-lactam synthon method.
Emerging Research Avenues and Future Perspectives for 4s 4 Iodomethyl Azetidin 2 One Research
Development of Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly being applied to the synthesis and transformation of β-lactams to reduce the environmental impact of chemical processes. Future research in this area for (4S)-4-iodomethyl-azetidin-2-one is likely to focus on several key aspects:
Atom Economy: Developing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves minimizing the use of protecting groups and stoichiometric reagents in favor of more efficient catalytic methods.
Use of Safer Solvents: Investigating the use of greener solvents, such as water, supercritical fluids, or ionic liquids, to replace traditional volatile organic compounds (VOCs) that are often hazardous and environmentally damaging.
Energy Efficiency: Exploring reactions that can be carried out at ambient temperature and pressure to reduce energy consumption. This may involve the use of novel catalysts or alternative energy sources like microwave or ultrasonic irradiation.
Renewable Feedstocks: Research into the synthesis of the azetidinone core from renewable resources rather than petroleum-based starting materials is a long-term goal for sustainable pharmaceutical manufacturing.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
The development of new catalytic systems is paramount for improving the synthesis and functionalization of this compound. Key areas of exploration include:
Enantioselective Catalysis: While the "(4S)" designation indicates a specific stereochemistry, the development of highly enantioselective catalysts is crucial for the synthesis of other chiral β-lactams and for controlling stereochemistry during subsequent transformations.
Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. Research into enzymes that can facilitate the formation of the β-lactam ring or perform specific transformations on the this compound scaffold is a promising avenue.
Organocatalysis: Metal-free organocatalysts are an attractive alternative to traditional metal-based catalysts, often offering lower toxicity and cost. The design of new organocatalysts for asymmetric synthesis and functionalization of azetidinones is an active area of research.
Photoredox Catalysis: This emerging field uses visible light to drive chemical reactions, offering a mild and efficient way to form new chemical bonds. Its application to the synthesis and modification of β-lactams could open up new synthetic pathways.
Design and Synthesis of Next-Generation Azetidinone-Based Building Blocks
This compound serves as a foundational building block, and future research will focus on creating more complex and functionalized derivatives. nih.gov This involves:
Diversification of the C4-substituent: The iodomethyl group is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. Research will continue to explore new and efficient methods for these transformations to create a diverse library of C4-functionalized azetidinones.
Functionalization at other positions: While the C4 position is a primary site for modification, developing methods for selective functionalization at the N1 and C3 positions of the β-lactam ring will lead to a greater diversity of molecular scaffolds.
Synthesis of Fused Ring Systems: The development of strategies to fuse the azetidinone ring with other ring systems can lead to novel molecular architectures with unique biological activities.
Advanced Methodologies for Precision Stereochemical Control in β-Lactam Chemistry
Maintaining and controlling the stereochemistry of the β-lactam ring is critical for its biological activity. Advanced methodologies for achieving this include:
Substrate-Controlled Reactions: Utilizing the existing stereochemistry of this compound to direct the stereochemical outcome of subsequent reactions.
Catalyst-Controlled Reactions: Employing chiral catalysts that can override the directing effect of the substrate to produce a desired stereoisomer.
Computational Modeling: Using computational tools to predict the stereochemical outcome of reactions and to design new catalysts and substrates with desired stereodirecting properties.
Q & A
How can the absolute configuration of (4S)-4-iodomethyl-azetidin-2-one be experimentally determined, and what challenges arise in distinguishing stereoisomers?
Answer:
The absolute configuration of this compound can be confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids . Challenges include:
- Crystallization issues : The compound’s low melting point or hygroscopicity may hinder crystal growth.
- Heavy atom effects : The iodine atom aids phasing but may introduce absorption corrections.
- Data resolution : High-resolution data (e.g., <1.0 Å) is critical for unambiguous assignment. Cross-validation with circular dichroism (CD) or NMR anisotropy experiments (e.g., Mosher’s method) is recommended if crystallography fails .
What methodological strategies resolve conflicting NMR data for this compound in polar vs. nonpolar solvents?
Answer:
Discrepancies in chemical shifts (e.g., azetidinone ring protons) often arise from solvent-dependent conformational changes. To address this:
Variable-temperature NMR : Probe dynamic equilibria by observing coalescence temperatures.
DFT calculations : Compare computed shifts (using solvents modeled implicitly/explicitly) with experimental data (e.g., Gaussian or ORCA software).
Rotational spectroscopy : Validate dominant conformers in gas phase.
Documentation must follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to ensure reproducibility, including raw data in supplementary materials .
How can researchers optimize the enantioselective synthesis of this compound to minimize racemization?
Answer:
Advanced synthesis strategies include:
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during iodomethylation.
- Kinetic resolution : Employ lipases or transition-metal catalysts (e.g., Pd/BINAP complexes) for dynamic kinetic asymmetric transformations.
- Low-temperature conditions : Conduct reactions below −30°C to suppress epimerization.
Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) and compare retention times with racemic standards .
What computational approaches validate the reactivity of this compound in nucleophilic substitution reactions?
Answer:
Advanced methodologies:
DFT studies : Calculate activation energies for SN2 pathways (e.g., using iodine as a leaving group) at the B3LYP/6-311++G(d,p) level.
Molecular dynamics (MD) simulations : Model solvation effects in aprotic solvents (e.g., DMF) to predict regioselectivity.
NBO analysis : Identify hyperconjugative interactions stabilizing transition states.
Validate computational results with kinetic isotope effects (KIEs) or Hammett plots .
How should researchers address discrepancies between theoretical and experimental IR spectra for this compound?
Answer:
Common pitfalls and solutions:
- Anharmonicity effects : Use second-order vibrational perturbation theory (VPT2) in DFT calculations to match experimental carbonyl stretch frequencies (~1750 cm⁻¹).
- Crystal packing vs. gas phase : Compare solid-state IR (KBr pellet) with computed gas-phase spectra.
- Isotopic substitution : Synthesize deuterated analogs to confirm assignments of NH or CH stretches.
Report deviations in terms of root-mean-square error (RMSE) and cite software versions (e.g., Gaussian 16) .
What advanced techniques characterize the thermal stability and decomposition pathways of this compound?
Answer:
- TGA-DSC : Quantify decomposition onset temperatures and identify exothermic/endothermic events.
- Py-GC/MS : Perform flash pyrolysis at 500–800°C to isolate volatile degradation products (e.g., HI, azetidine fragments).
- In situ XRD : Monitor structural changes during heating.
Correlate findings with Arrhenius parameters (Ea, log A) derived from isoconversional methods (e.g., Friedman analysis) .
How can researchers design a robust protocol for handling this compound’s light sensitivity during photochemical studies?
Answer:
Methodological recommendations:
- Schlenk techniques : Use amber glassware and nitrogen-purged solvents to prevent radical side reactions.
- Quantum yield determination : Employ actinometry (e.g., ferrioxalate) to calibrate light sources.
- LC-MS monitoring : Track photodegradation products in real time.
Document light intensity (mW/cm²) and wavelength (λ) using calibrated radiometers .
What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?
Answer:
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical parameters (e.g., temperature, stoichiometry).
- Multivariate analysis : Apply PCA or PLS to NMR/LC-MS datasets for outlier detection.
- Control charts : Monitor ee and yield over 10+ batches to establish process capability indices (Cpk).
Report confidence intervals (95%) and power analysis for sample size justification .
How can cryo-EM complement crystallography in studying this compound’s interactions with biological targets?
Answer:
While crystallography remains gold-standard for small molecules, cryo-EM is viable for:
- Membrane protein complexes : Study azetidinone binding to penicillin-binding proteins (PBPs) at near-atomic resolution (3–4 Å).
- Flexible systems : Capture multiple binding modes in vitrified solutions.
Limitations include lower resolution for ligands <500 Da. Validate with SPR or ITC binding affinities .
What ethical and data integrity practices are critical when publishing studies on this compound?
Answer:
- Raw data deposition : Upload crystallographic data to CCDC or PDB, and NMR/LC-MS files to public repositories (e.g., Zenodo).
- Replication protocols : Follow Beilstein Journal guidelines for experimental sections, including failure conditions.
- Conflict of interest : Disclose funding sources (e.g., pharmaceutical grants) in acknowledgments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
